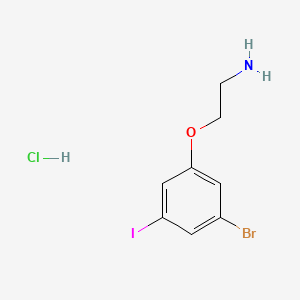

2-(3-Bromo-5-iodophenoxy)ethan-1-aminehydrochloride

Description

2-(3-Bromo-5-iodophenoxy)ethan-1-amine hydrochloride is a halogenated phenethylamine derivative featuring a phenoxy core substituted with bromine (Br) at position 3 and iodine (I) at position 4. The ethylamine backbone is protonated as a hydrochloride salt, enhancing its stability and solubility for pharmacological applications. This compound is structurally analogous to serotonin receptor ligands, particularly 5-HT2A agonists, where halogen substituents modulate receptor binding and functional selectivity .

Properties

CAS No. |

2825011-20-7 |

|---|---|

Molecular Formula |

C8H10BrClINO |

Molecular Weight |

378.43 g/mol |

IUPAC Name |

2-(3-bromo-5-iodophenoxy)ethanamine;hydrochloride |

InChI |

InChI=1S/C8H9BrINO.ClH/c9-6-3-7(10)5-8(4-6)12-2-1-11;/h3-5H,1-2,11H2;1H |

InChI Key |

ALBLIVXPWNEUCA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1Br)I)OCCN.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(3-Bromo-5-iodophenoxy)ethan-1-aminehydrochloride involves several steps:

Starting Material: The synthesis begins with the preparation of 3-bromo-5-iodophenol.

Ether Formation: The phenol group is reacted with ethylene oxide to form 2-(3-bromo-5-iodophenoxy)ethanol.

Amination: The hydroxyl group of the ethanol derivative is then converted to an amine group through a reaction with ammonia or an amine source.

Hydrochloride Formation: Finally, the amine derivative is treated with hydrochloric acid to form the hydrochloride salt of 2-(3-Bromo-5-iodophenoxy)ethan-1-amine.

Industrial production methods typically involve optimizing these reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

2-(3-Bromo-5-iodophenoxy)ethan-1-aminehydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide.

Oxidation and Reduction: The phenoxy group can undergo oxidation to form quinones, while the amine group can be reduced to form primary amines.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form complex organic molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Bromo-5-iodophenoxy)ethan-1-aminehydrochloride is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with specific proteins and enzymes.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-iodophenoxy)ethan-1-aminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine and iodine atoms enhance its binding affinity to these targets, leading to specific biological effects. The compound can modulate various signaling pathways, influencing cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Halogen Substitution Effects

The following table summarizes key structural and physicochemical properties of 2-(3-Bromo-5-iodophenoxy)ethan-1-amine hydrochloride and related compounds:

*Calculated based on standard atomic weights.

Key Observations:

Halogen Influence: The bromine-iodine combination in the target compound confers a larger atomic radius and higher polarizability compared to chloro- or bromo-chloro analogues (e.g., 2-(3,5-dichlorophenoxy)ethan-1-amine HCl ). This may enhance receptor binding via van der Waals interactions, as seen in serotonin receptor ligands .

Methoxy vs. Halogen Substitution : Methoxy groups (e.g., in 2-(2,5-dimethoxyphenyl)ethan-1-amine HCl) increase lipophilicity (logP ~1.5–2.0), favoring blood-brain barrier penetration, whereas halogens prioritize electronic effects and steric bulk .

Synthetic Yields : Compounds like 2-(3,4-methylenedioxyphenyl)ethylamine are synthesized in 85% yield via reductive amination , suggesting that the target compound’s synthesis may require optimized halogenation steps to mitigate steric hindrance from iodine.

Physicochemical and Pharmacokinetic Properties

- Solubility : The hydrochloride salt form improves aqueous solubility (~5–10 mg/mL in water for similar compounds), critical for in vivo studies .

- Stability : Iodine’s lower electronegativity (compared to Cl/Br) may reduce oxidative degradation, enhancing shelf-life under standard storage conditions.

Biological Activity

2-(3-Bromo-5-iodophenoxy)ethan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-(3-Bromo-5-iodophenoxy)ethan-1-amine hydrochloride can be represented as follows:

- Molecular Formula : C₉H₈BrIClN

- CAS Number : 2825011-20-7

This compound features a phenoxy group substituted with bromine and iodine, which may influence its biological interactions.

The biological activity of 2-(3-Bromo-5-iodophenoxy)ethan-1-amine hydrochloride is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.

- Receptor Interaction : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Biological Activity

Research on 2-(3-Bromo-5-iodophenoxy)ethan-1-amine hydrochloride indicates a variety of biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains. The compound's halogenated structure may enhance its interaction with microbial targets.

- Anticancer Properties : Investigations into the compound's effects on cancer cell lines have shown promising results. It may induce apoptosis or inhibit proliferation in specific cancer types.

- Neuropharmacological Effects : The compound has been evaluated for its effects on neurotransmitter systems, indicating potential applications in treating neurological disorders.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in Hela cells | |

| Neuropharmacological | Modulation of neurotransmitter release |

Case Study: Anticancer Activity

A study investigated the effects of 2-(3-Bromo-5-iodophenoxy)ethan-1-amine hydrochloride on human cervical adenocarcinoma (Hela) cells. The compound demonstrated significant cytotoxicity with an IC₅₀ value of approximately 50 μM, suggesting it effectively inhibits cell viability through apoptotic pathways.

Case Study: Antimicrobial Efficacy

In another study, the compound was tested against E. coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 μg/mL against E. coli, showcasing its potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.